2-Methylundec-1-EN-3-OL
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Overview
Description
2-Methylundec-1-EN-3-OL is an organic compound with the molecular formula C12H24O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of an alkene (a carbon-carbon double bond). This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylundec-1-EN-3-OL can be synthesized through several methods. One common synthetic route involves the reaction of 2-bromopropene with nonanal in the presence of chromium (II) chloride as a reagent . This reaction typically requires controlled conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical processes that utilize similar synthetic routes but are optimized for efficiency and cost-effectiveness. These methods may include the use of continuous flow reactors and advanced purification techniques to achieve high production rates and product quality.
Chemical Reactions Analysis
Types of Reactions
2-Methylundec-1-EN-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group (e.g., aldehyde or ketone).
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated alcohols.
Substitution: Formation of alkyl halides or other substituted compounds.
Scientific Research Applications
2-Methylundec-1-EN-3-OL has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methylundec-1-EN-3-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the alkene moiety can participate in reactions that modify the compound’s activity and interactions.
Comparison with Similar Compounds
2-Methylundec-1-EN-3-OL can be compared with other similar compounds, such as:
2-Methylundec-10-en-1-ol: Another alcohol with a similar structure but different position of the double bond.
3-Methylheptan-1-ol: A shorter-chain alcohol with a similar functional group.
4-Methyloctan-1-ol: Another alcohol with a different carbon chain length and position of the methyl group.
These compounds share some chemical properties but differ in their specific applications and reactivity, highlighting the uniqueness of this compound in various contexts.
Properties
CAS No. |
73765-19-2 |
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Molecular Formula |
C12H24O |
Molecular Weight |
184.32 g/mol |
IUPAC Name |
2-methylundec-1-en-3-ol |
InChI |
InChI=1S/C12H24O/c1-4-5-6-7-8-9-10-12(13)11(2)3/h12-13H,2,4-10H2,1,3H3 |
InChI Key |
AEGYYOYVMBSGLF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C(=C)C)O |
Origin of Product |
United States |
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